2-Fluoro-4-hydroxy-5-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOHNWCMTKVWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-34-3 | |
| Record name | 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde
Established Synthetic Pathways and Methodological Refinements
The primary route to 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde hinges on the successful synthesis of its precursor, 2-Fluoro-4-hydroxybenzaldehyde (B1296990), followed by a controlled nitration reaction. The success of this synthesis is largely dependent on the precise control of reaction conditions to ensure the desired regioselectivity of the nitro group at the 5-position.
Regioselective Nitration Strategies for Fluorinated Hydroxybenzaldehydes
The introduction of a nitro group onto the aromatic ring of 2-Fluoro-4-hydroxybenzaldehyde is a critical step that dictates the formation of the final product. The directing effects of the existing substituents (fluoro, hydroxyl, and aldehyde groups) play a crucial role in determining the position of nitration. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. The fluorine atom is an ortho-, para-director. The interplay of these electronic effects, combined with steric considerations, guides the incoming electrophile.
A common and effective method for the nitration of aromatic compounds is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
While a specific protocol for the nitration of 2-Fluoro-4-hydroxybenzaldehyde is not extensively detailed in publicly available literature, the nitration of analogous compounds provides insight into the likely reaction conditions. For instance, the nitration of 2-chloro-4-fluorobenzaldehyde (B1630644) to yield 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) is achieved using potassium nitrate (B79036) in concentrated sulfuric acid. google.com Similarly, the nitration of 4-hydroxybenzaldehyde (B117250) to 4-hydroxy-3-nitrobenzaldehyde (B41313) is well-documented and proceeds under mild conditions. semanticscholar.org These examples suggest that a carefully controlled mixed acid nitration would be a suitable method for the synthesis of this compound.
To achieve high yield and purity of this compound, the optimization of several reaction parameters is crucial. These include:
Temperature: Nitration reactions are typically exothermic. Maintaining a low temperature, often between -10 °C and 0 °C, is essential to prevent over-nitration and the formation of unwanted side products. google.com
Reaction Time: The reaction time needs to be sufficient for the completion of the nitration but short enough to minimize the formation of impurities.
Acid Ratio: The ratio of nitric acid to sulfuric acid can influence the concentration of the nitronium ion and thus the rate and selectivity of the reaction.
A hypothetical reaction scheme based on analogous nitrations is presented below:
| Reactant | Reagents | Conditions | Product |
| 2-Fluoro-4-hydroxybenzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | Low temperature (e.g., 0 °C) | This compound |
Precursor Synthesis: 2-Fluoro-4-hydroxybenzaldehyde
The synthesis of the precursor, 2-Fluoro-4-hydroxybenzaldehyde, is a multi-step process that requires careful execution of several key transformations. A common starting material for this synthesis is 3-fluorophenol (B1196323). google.com
A patented method outlines a four-step synthesis of 2-Fluoro-4-hydroxybenzaldehyde starting from 3-fluorophenol. google.com This process involves:
Protection of the hydroxyl group: The phenolic hydroxyl group of 3-fluorophenol is first protected to prevent it from reacting in subsequent steps. This is typically achieved by converting it into an ether, for example, by reacting it with 2-bromopropane (B125204) in the presence of a base like potassium carbonate to form 1-fluoro-3-isopropoxybenzene. google.com
Regioselective bromination: A bromine atom is then introduced at the position ortho to the fluorine atom and para to the isopropoxy group. This is a crucial step for the subsequent introduction of the aldehyde group.
Grignard reagent formation and formylation: The bromo-intermediate is converted into a Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.
Deprotection: Finally, the protecting group on the hydroxyl function is removed to yield the desired 2-Fluoro-4-hydroxybenzaldehyde. google.com
The following table summarizes the key steps in a typical synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-fluorophenol:
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 3-Fluorophenol | 2-Bromopropane, K₂CO₃ | 1-Fluoro-3-isopropoxybenzene |
| 2 | 1-Fluoro-3-isopropoxybenzene | Brominating agent (e.g., NBS) | 1-Bromo-2-fluoro-4-isopropoxybenzene |
| 3 | 1-Bromo-2-fluoro-4-isopropoxybenzene | Mg, DMF | 2-Fluoro-4-isopropoxybenzaldehyde |
| 4 | 2-Fluoro-4-isopropoxybenzaldehyde | Deprotecting agent (e.g., BCl₃) | 2-Fluoro-4-hydroxybenzaldehyde |
The synthesis of 2-Fluoro-4-hydroxybenzaldehyde showcases several strategic functional group transformations:
Protection/Deprotection: The use of a protecting group for the hydroxyl function is a classic strategy in organic synthesis to mask its reactivity during other transformations. The choice of the protecting group is critical, as it must be stable under the conditions of the subsequent reactions and easily removable at the end of the synthesis. google.com
Directed Ortho-Metalation/Halogenation: The introduction of the aldehyde group at a specific position is often achieved through a directed ortho-metalation or a halogen-metal exchange followed by formylation. In the described synthesis, regioselective bromination followed by Grignard formation serves this purpose. google.com
Grignard Reaction: The Grignard reaction is a powerful tool for carbon-carbon bond formation and is effectively used here to introduce the one-carbon aldehyde functionality. google.com
These transformations highlight the intricate planning and execution required to synthesize complex organic molecules with high purity and yield.
Emerging Synthetic Approaches and Innovations
Recent advancements in synthetic organic chemistry have paved the way for more efficient and selective methods for the functionalization of aromatic rings. These approaches are critical for the synthesis of complex molecules like this compound, where multiple functional groups can direct incoming substituents to various positions.
The primary strategy for the synthesis of this compound involves the electrophilic aromatic substitution, specifically the nitration, of the precursor 2-Fluoro-4-hydroxybenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl group (-OH), the fluorine atom (-F), and the aldehyde group (-CHO).
The hydroxyl group is a strongly activating, ortho-, para- directing group. The fluorine atom is a deactivating, yet also ortho-, para- directing group. The aldehyde group, on the other hand, is a deactivating, meta- directing group. The ultimate position of the incoming nitro group (-NO₂) is a result of the interplay of these directing effects. The position-5 is ortho to the powerfully activating hydroxyl group and meta to the deactivating aldehyde group, making it the most electronically favored position for nitration.
Detailed studies on the nitration of analogous compounds provide valuable insights into achieving high regioselectivity in the synthesis of this compound. For instance, the nitration of 2-fluorobenzaldehyde (B47322) has been shown to yield the 5-nitro isomer with high selectivity. guidechem.com A patent for the synthesis of the closely related 2-chloro-4-fluoro-5-nitrobenzaldehyde from 2-chloro-4-fluorobenzaldehyde highlights the importance of temperature control to ensure high yield and purity. google.com The reaction is typically carried out at low temperatures, ranging from -20 to -5 °C, using a mixture of fuming nitric acid and concentrated sulfuric acid. google.com
Below is a table summarizing relevant research findings for the nitration of substituted benzaldehydes, which can be extrapolated to the synthesis of this compound.
| Starting Material | Nitrating Agent | Solvent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluorobenzaldehyde | Fuming HNO₃, NH₄NO₃ | Acetic Acid, 45 °C | 2-Fluoro-5-nitrobenzaldehyde (B1301997) | 96.3% | guidechem.com |
| 2-Chloro-4-fluorobenzaldehyde | Fuming HNO₃, Conc. H₂SO₄ | -20 to -10 °C | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | 91.1% | google.com |
| Benzaldehyde (B42025) | Fuming HNO₃, Conc. H₂SO₄ | < 15 °C | 3-Nitrobenzaldehyde | Not specified | oc-praktikum.de |
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and enhance safety. In the context of benzaldehyde functionalization, particularly nitration, several innovative and sustainable approaches are being explored.
Traditional nitration methods often employ harsh conditions and generate significant amounts of acidic waste. researchgate.net Emerging sustainable alternatives aim to mitigate these issues. One such approach is the use of ultrasonication . A study on the regioselective nitration of 4-hydroxybenzaldehyde demonstrated that ultrasonically assisted reactions can proceed faster and under milder conditions compared to conventional methods. semanticscholar.org This technique can potentially reduce the amount of energy and hazardous reagents required.
Mechanochemistry , which involves chemical reactions induced by mechanical energy, offers another green alternative. Mechanochemical nitration can be performed with minimal or no solvent, significantly reducing waste generation. researchgate.net Research has shown successful nitration of various arenes with high regioselectivity using this method. researchgate.net
Continuous-flow microreaction technology is another promising green approach. It allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic reactions like nitration. researchgate.net This technology has been successfully applied to the mononitration of various aromatic compounds. researchgate.net
The following table compares conventional nitration methods with these emerging green alternatives.
| Method | Key Advantages | Relevance to Benzaldehyde Functionalization |
|---|---|---|
| Conventional Nitration | Well-established, low-cost reagents | Standard method, but with environmental and safety concerns. researchgate.net |
| Ultrasonically Assisted Nitration | Reduced reaction times, milder conditions. semanticscholar.org | Applicable for achieving regioselective nitration with less energy input. semanticscholar.org |
| Mechanochemical Nitration | Solvent-free or minimal solvent use, reduced waste. researchgate.net | A promising approach to minimize the environmental footprint of the synthesis. researchgate.net |
| Continuous-Flow Microreaction | Enhanced safety, better control, higher yields and selectivity. researchgate.net | Ideal for safely conducting potentially hazardous nitration reactions on a larger scale. researchgate.net |
While these green methodologies have not yet been specifically reported for the synthesis of this compound, they represent the forefront of sustainable chemical manufacturing. Their application to the functionalization of benzaldehydes suggests a clear path toward developing a more environmentally benign synthesis for this and other similar compounds.
Elucidation of Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde
Electronic Effects of Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde is significantly influenced by the electron-donating and electron-withdrawing nature of its substituents. These electronic effects determine the electron density of the aromatic system and direct the regioselectivity of further chemical transformations.
Both the fluorine atom and the nitro group are potent electron-withdrawing groups that decrease the electron density of the aromatic ring. nih.govyoutube.com
Nitro Group: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-R), pulling electron density out of the benzene ring. youtube.com
The combined influence of the fluoro and nitro groups renders the aromatic ring highly electron-deficient. This pronounced lack of electron density deactivates the molecule towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution reactions. nih.govyoutube.com The electron-withdrawing nature of these substituents enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. nih.gov
The hydroxyl and aldehyde groups have opposing electronic effects and directing capabilities, which further modulate the reactivity of the molecule.
Hydroxyl Group: The hydroxyl (-OH) group is a strongly activating substituent and an ortho, para-director for electrophilic aromatic substitution. This is due to its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the aromatic ring. In the structure of this compound, the hydroxyl group is positioned at C4.
Aldehyde Group: The aldehyde (-CHO) group is a deactivating substituent and a meta-director in electrophilic substitution reactions. ncert.nic.in It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. ncert.nic.in The weak coordinating ability of the aldehyde's carbonyl can also play a role in directing certain metal-catalyzed reactions. acs.org
In this compound, the powerful activating effect of the hydroxyl group and the deactivating effects of the fluoro, nitro, and aldehyde groups create a complex substitution pattern. Studies on similar substituted salicylaldehydes show that there is a significant interaction between the proton-donating hydroxyl group and the proton-accepting aldehyde group, which can be influenced by other substituents on the ring. nih.govresearchgate.net
Characterization of Specific Chemical Transformations
The functional groups of this compound can undergo a variety of specific chemical transformations, providing pathways to a range of derivatives.
The aldehyde functional group is readily transformed through both oxidation and reduction reactions. ncert.nic.in
Oxidation: The aldehyde group can be oxidized to a carboxylic acid group, yielding 2-fluoro-4-hydroxy-5-nitrobenzoic acid. This conversion can be achieved using various oxidizing agents common in organic chemistry.
Reduction: The aldehyde can be reduced to a primary alcohol. ncert.nic.in Using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) converts the aldehyde to the corresponding benzyl (B1604629) alcohol derivative, 2-fluoro-4-hydroxy-5-nitrobenzyl alcohol. ncert.nic.in
| Reaction Type | Reagent Example | Product |
|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-Fluoro-4-hydroxy-5-nitrobenzoic acid |
| Reduction | Sodium borohydride (NaBH₄) | 2-Fluoro-4-hydroxy-5-nitrobenzyl alcohol |
The nitro group is a versatile functional group that is commonly reduced to an amino group (-NH₂). This transformation is a key step in the synthesis of many aromatic amines, which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. The reduction of this compound yields 5-amino-2-fluoro-4-hydroxybenzaldehyde.
| Reaction Type | Reagent Example | Product |
|---|---|---|
| Nitro Reduction | Tin(II) chloride (SnCl₂) / HCl | 5-Amino-2-fluoro-4-hydroxybenzaldehyde |
| Nitro Reduction | Catalytic Hydrogenation (H₂, Pd/C) | 5-Amino-2-fluoro-4-hydroxybenzaldehyde |
The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr). The reaction is highly favored due to the presence of the strong electron-withdrawing nitro group in the para position and the aldehyde group in the ortho position, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govyoutube.com Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, and it is also a good leaving group in activated aromatic systems. nih.gov This reaction allows for the introduction of a wide variety of functional groups by displacing the fluoride (B91410) ion with different nucleophiles. beilstein-journals.org
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Oxygen Nucleophile | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4-hydroxy-5-nitrobenzaldehyde |
| Sulfur Nucleophile | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-hydroxy-5-nitrobenzaldehyde |
| Nitrogen Nucleophile | Ammonia (NH₃) or Amines (R-NH₂) | 2-Amino-4-hydroxy-5-nitrobenzaldehyde |
Condensation Reactions for Schiff Base and Hydrazone Formation
The aldehyde functional group in this compound is a key site for chemical reactivity, readily undergoing condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases, and hydrazones. This reactivity is a general characteristic of aldehydes, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N).
While specific studies detailing Schiff base and hydrazone formation directly from this compound are not extensively documented in the cited literature, the reactivity can be reliably inferred from studies on structurally similar aromatic aldehydes. For instance, the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (nitrovanillin), an analogue, with various haloanilines results in the formation of the corresponding Schiff bases, 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol. osi.lv This demonstrates the aldehyde's susceptibility to react with primary amines to form the azomethine linkage. osi.lv
Similarly, hydrazones are synthesized through the condensation of an aldehyde with hydrazines or hydrazides. researchgate.netnih.gov Research on 4-hydroxy-3-nitrobenzaldehyde (B41313) shows its conversion into various hydrazone derivatives. vjs.ac.vn Acylhydrazones, a prominent class of hydrazones, are typically synthesized by the condensation reaction of carboxylic acid hydrazides with aldehydes. nih.govnih.gov These reactions highlight the general utility of nitro-substituted hydroxybenzaldehydes as substrates for generating diverse Schiff base and hydrazone libraries. The process involves the replacement of the carbonyl oxygen atom with the -NHNH₂ group of a hydrazine. researchgate.net
The general scheme for these reactions is presented below:
Schiff Base Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O (Aldehyde + Primary Amine ⇌ Schiff Base + Water)
Hydrazone Formation: R-CHO + R'-NHNH₂ ⇌ R-CH=NNH-R' + H₂O (Aldehyde + Hydrazine/Hydrazide ⇌ Hydrazone + Water)
The following table summarizes condensation reactions performed on compounds analogous to this compound.
| Aldehyde Analogue | Reactant (Amine/Hydrazine) | Product Type | Reference |
|---|---|---|---|
| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Schiff Base | osi.lv |
| 4-hydroxy-3-nitrobenzaldehyde | N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide | Hydrazone | vjs.ac.vn |
| Various Aromatic Aldehydes | Hydrazides of iodobenzoic acid | Acylhydrazone | nih.gov |
| Various Aromatic Ketones | Heteroaromatic hydrazines | Hydrazone | researchgate.net |
Cyclocondensation Reactions with Nitrogenous Nucleophiles
The unique substitution pattern of this compound, featuring an aldehyde group ortho to a fluorine atom on an electron-deficient aromatic ring, makes it a valuable precursor for synthesizing fused nitrogen-containing heterocycles via cyclocondensation reactions. In these reactions, the aldehyde first condenses with a nitrogenous nucleophile, which is then followed by an intramolecular cyclization step.
Significant research has been conducted on the closely related compound, 2-fluoro-5-nitrobenzaldehyde (B1301997), which demonstrates the typical reaction pathways. osi.lvresearchgate.net Its reaction with amidines, which act as N,N- or C,N-dinucleophiles, provides a versatile route to quinazolines and isoquinolines. researchgate.net The reaction mechanism involves an initial condensation between the aldehyde and the amidine, followed by an intramolecular nucleophilic aromatic substitution (SNAr), where a nitrogen atom from the amidine intermediate displaces the ortho-fluorine atom to achieve ring closure. The strong electron-withdrawing nitro group is crucial as it activates the aromatic ring towards this nucleophilic attack.
Interestingly, the structure of the amidine reactant dictates the final heterocyclic product. osi.lvresearchgate.net When 2-fluoro-5-nitrobenzaldehyde reacts with acetamidine, which primarily acts as an N,N-dinucleophile, the major product is 2-methyl-6-nitroquinazoline, formed in a 58% yield. researchgate.net However, when an amidine containing an active α-methyl group is used, it can also behave as a C,N-dinucleophile. In this case, the nucleophilic attack can originate from the α-carbon atom, leading to the formation of a 3-aminoisoquinoline as the major product. researchgate.net
This dual reactivity highlights the synthetic utility of o-fluorobenzaldehydes in heterocyclic chemistry. The choice of the nitrogenous nucleophile can be strategically used to direct the cyclocondensation towards different fused ring systems.
The table below details the research findings from the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with various amidines.
| Aldehyde | Nitrogenous Nucleophile (Amidine) | Reaction Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-5-nitrobenzaldehyde | Acetamidine | K₂CO₃ | 2-Methyl-6-nitroquinazoline | 58% | researchgate.net |
| 2-Fluoro-5-nitrobenzaldehyde | Amidine with active methyl group (Amidine 2) | K₂CO₃ | 3-Aminoisoquinoline derivative (3) | 65% | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde, providing unambiguous information about the carbon skeleton and the chemical environment of each proton.
In ¹H NMR spectroscopy, the aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.7–10.0 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal is generally a broad singlet, and its chemical shift is highly dependent on solvent and concentration. The aromatic region will display two signals corresponding to the two protons on the benzene (B151609) ring. The proton at the C3 position, being ortho to both the fluorine and aldehyde groups, will appear as a doublet. The proton at the C6 position, ortho to the nitro group and meta to the hydroxyl group, will also be a doublet. The electron-withdrawing nature of the nitro, fluoro, and aldehyde groups results in a general downfield shift for the aromatic protons compared to unsubstituted benzene (typically 6.5-8.0 ppm). libretexts.org
In ¹³C NMR spectroscopy, the aldehydic carbon is the most deshielded, appearing around 190 ppm. The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon bearing the fluorine atom (C2) will show a large one-bond coupling (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbons attached to the hydroxyl (C4), nitro (C5), and aldehyde (C1) groups will also have distinct chemical shifts reflecting the electronic effects of these substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |
| H (CHO) | ~9.8 (s) | - | Anisotropy of C=O bond |
| H3 | ~7.5 (d) | - | Ortho to -F and -CHO |
| H6 | ~8.2 (d) | - | Ortho to -NO₂ |
| H (OH) | Variable (br s) | - | Hydrogen bonding, solvent effects |
| C1 (CHO) | - | ~190 | Carbonyl group |
| C2 | - | ~160 (d, ¹JCF ≈ 250 Hz) | Attached to Fluorine |
| C3 | - | ~115 | Shielded by -OH, deshielded by -F |
| C4 | - | ~155 | Attached to Hydroxyl group |
| C5 | - | ~140 | Attached to Nitro group |
| C6 | - | ~125 | Deshielded by -NO₂ |
s = singlet, d = doublet, br s = broad singlet
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing the subtle effects of intramolecular interactions.
The vibrational spectrum of this compound is complex but can be interpreted by assigning characteristic bands to specific functional groups.
O-H Stretching: The hydroxyl group gives rise to a broad absorption band in the FT-IR spectrum, typically in the region of 3200-3500 cm⁻¹. The position and broadness of this band are indicative of hydrogen bonding.
C-H Stretching: The aromatic C-H stretching vibrations are observed as sharp peaks between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch typically appears as two distinct, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. ias.ac.in
C=O Stretching: The strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching is a prominent feature in the FT-IR spectrum, expected around 1680-1700 cm⁻¹. Its exact position is sensitive to electronic effects and hydrogen bonding.
N-O Stretching: The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) near 1500-1550 cm⁻¹ and a symmetric stretch (νs) around 1330-1370 cm⁻¹. These are typically very strong absorptions in the IR spectrum.
C=C Stretching: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-F Stretching: The C-F stretching vibration is expected to produce a strong band in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Table 2: Assignment of Major Vibrational Modes for this compound Frequencies are approximate and based on data from analogous compounds like 2-hydroxy-5-nitrobenzaldehyde (B32719) and other substituted benzaldehydes. nist.gov
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch | FT-IR | 3200 - 3500 | Strong, Broad |
| Aromatic C-H stretch | FT-IR, Raman | 3000 - 3100 | Medium |
| Aldehydic C-H stretch | FT-IR | 2820 - 2880, 2720 - 2780 | Weak to Medium |
| C=O stretch | FT-IR, Raman | 1680 - 1700 | Very Strong |
| Aromatic C=C stretch | FT-IR, Raman | 1450 - 1600 | Medium to Strong |
| NO₂ asymmetric stretch | FT-IR | 1500 - 1550 | Very Strong |
| NO₂ symmetric stretch | FT-IR | 1330 - 1370 | Very Strong |
| C-O stretch (phenol) | FT-IR | 1200 - 1280 | Strong |
| C-F stretch | FT-IR | 1100 - 1300 | Strong |
The specific arrangement of substituents in this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl group at C4 and the nitro group at C5. This interaction creates a stable six-membered ring motif. researchgate.net This hydrogen bonding significantly influences the vibrational spectrum. The O-H stretching band is expected to be red-shifted (moved to a lower frequency) and broadened compared to a free hydroxyl group, providing clear evidence of this interaction. Furthermore, the electronic environment of the nitro group is also perturbed, which may cause a slight shift in the N-O stretching frequencies.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. The molecular formula is C₇H₄FNO₄, corresponding to a molecular weight of approximately 185.11 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition with high accuracy.
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint. A plausible fragmentation pathway for this compound would begin with the molecular ion peak (M⁺) at m/z 185.
Loss of H radical: A common initial fragmentation for aldehydes is the loss of the hydrogen radical from the CHO group, leading to a strong [M-1]⁺ peak at m/z 184.
Loss of CO: The [M-1]⁺ ion can then lose a molecule of carbon monoxide to give a fragment at m/z 156.
Loss of NO₂: Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂), yielding a fragment ion at m/z 139. This is often a significant peak. nih.gov
Loss of NO: The molecular ion can also lose nitric oxide (NO), resulting in a fragment at m/z 155.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Proposed Neutral Loss |
| 185 | [C₇H₄FNO₄]⁺ (M⁺) | - |
| 184 | [C₇H₃FNO₄]⁺ | H• |
| 156 | [C₆H₃FNO₃]⁺ | CO (from [M-H]⁺) |
| 139 | [C₇H₄FO₂]⁺ | •NO₂ |
| 155 | [C₇H₄FO₃]⁺ | •NO |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopic Studies
The electronic absorption spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show distinct bands corresponding to different electronic transitions within the molecule. The spectrum is largely dictated by the substituted benzene chromophore.
π→π* Transitions: Strong absorption bands are expected at shorter wavelengths, typically around 220-280 nm. These correspond to π→π* transitions within the aromatic system, which are often charge-transfer in nature, involving the promotion of electrons from the electron-donating hydroxyl group to the electron-withdrawing nitro and aldehyde groups. acs.org
n→π* Transitions: Weaker absorption bands are anticipated at longer wavelengths, likely in the 320-380 nm region. These are attributed to the n→π* transitions of the non-bonding electrons on the oxygen atoms of the nitro (NO₂) and carbonyl (CHO) groups. uni-muenchen.dersc.orgresearchgate.net
Fluorescence studies of nitroaromatic compounds often reveal that they are weakly emissive or non-fluorescent. researchgate.net This is because the photoexcited states of nitroaromatics typically have efficient non-radiative decay pathways, including rapid intersystem crossing to triplet states, which quench fluorescence. rsc.org Therefore, this compound is expected to exhibit very weak fluorescence with a short lifetime.
High-Resolution Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS)
High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of this compound and for its isolation from reaction mixtures. Due to the polar nature of the compound, arising from the hydroxyl, nitro, and carbonyl groups, reversed-phase HPLC is the most suitable technique.
A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid to ensure protonation of the phenolic group) and an organic solvent such as acetonitrile or methanol. The components are separated based on their polarity, with the target compound eluting at a characteristic retention time. A diode-array detector (DAD) or UV-Vis detector can be used for detection, set to a wavelength where the compound strongly absorbs.
For definitive identification, HPLC can be coupled with mass spectrometry (LC-MS). This technique provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, confirming the identity and purity of the compound in a single analysis.
Computational Chemistry and Quantum Chemical Investigations of 2 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules like substituted benzaldehydes researchgate.net.
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a molecule like 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde, this involves considering different orientations (conformations) of the hydroxyl (-OH) and aldehyde (-CHO) groups. The relative orientation of these groups can be influenced by intramolecular interactions, such as hydrogen bonding.
In a related compound, 2-Hydroxy-5-nitrobenzaldehyde (B32719), crystallographic studies show the molecule is essentially planar. This planarity is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the oxygen of the aldehyde group, forming a stable six-membered ring motif known as an S(6) ring nih.govresearchgate.net. It is highly probable that this compound adopts a similar planar conformation to facilitate this favorable interaction. DFT calculations would optimize the geometries of possible conformers to identify the lowest energy (most stable) structure, providing precise bond lengths and angles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and stability researchgate.net.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A larger gap indicates greater chemical stability. For aromatic compounds with electron-withdrawing groups like the nitro (-NO₂) and aldehyde (-CHO) groups, the HOMO-LUMO gap is typically lowered, indicating increased reactivity. DFT calculations provide quantitative values for these orbital energies.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Compound (Note: The following data is for 2-Hydroxyl-5-Nitrobenzaldehyde (NSA) as a representative example)
| Parameter | Energy (eV) |
| EHOMO | -6.91 |
| ELUMO | -3.25 |
| Energy Gap (ΔE) | 3.66 |
Data derived from a DFT study on 2-Hydroxyl-5-Nitrobenzaldehyde researchgate.net.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack researchgate.net.
On an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the nitro, hydroxyl, and aldehyde groups, while positive potential might be located on the hydrogen of the hydroxyl group researchgate.net.
Ab Initio Computational Methods for High-Accuracy Electronic Structure Determination
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization nih.gov. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, especially for smaller molecules researchgate.net.
While DFT is often the method of choice for larger systems due to its efficiency, ab initio calculations serve as a benchmark for accuracy. They can be used to validate results from DFT or to obtain highly reliable data for electronic properties, reaction energies, and interaction strengths when computational cost is not a limiting factor. For a molecule the size of this compound, high-level ab initio calculations are computationally demanding but feasible.
Theoretical Analysis of Intramolecular Interactions, Including Hydrogen Bonding and Charge Transfer Phenomena
The substituents on the benzene (B151609) ring of this compound create a rich environment for intramolecular interactions. The most significant of these is the hydrogen bond between the hydrogen of the 4-hydroxyl group and the oxygen of the 2-aldehyde group nih.govresearchgate.net. This interaction is crucial for stabilizing the planar conformation of the molecule.
Furthermore, the presence of a fluorine atom ortho to the aldehyde group may introduce additional interactions. Studies on other ortho-fluorinated aromatic compounds have shown that intramolecular N-H···F or C-H···F hydrogen bonds can occur, influencing conformation and stability nih.govescholarship.org. Computational methods can quantify the strength of these hydrogen bonds.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of a molecule. These theoretical frequencies often show excellent agreement with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy researchgate.net. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. For instance, in a study of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level accurately reproduced the experimental vibrational spectra, allowing for detailed assignments of key vibrational modes like C=O stretching, NO₂ stretching, and C-H bending .
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Nitrobenzaldehyde (Note: This data is for a related compound to illustrate the methodology)
| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | DFT/B3LYP (Calculated) |
| C=O Stretch | 1698 | 1701 | 1695 |
| NO₂ Asymmetric Stretch | 1530 | - | 1547 |
| NO₂ Symmetric Stretch | 1315 | - | 1350 |
Data from a combined experimental and theoretical study on nitrobenzaldehydes .
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus nih.gov. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Accurate prediction of ¹H and ¹³C NMR spectra can be invaluable for structural elucidation and for distinguishing between different isomers nih.govgithub.io.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to develop predictive models for the biological activity or chemical reactivity of compounds based on their molecular structures. For a molecule such as this compound, QSAR studies would aim to establish a mathematical relationship between its structural features and a specific biological endpoint or chemical property. However, a comprehensive search of publicly available scientific literature did not yield specific QSAR models developed exclusively for this compound. The following sections describe the theoretical framework and methodologies that would be applied in such a study.
Development of Molecular Descriptors from Quantum Chemical Parameters
A critical step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. Quantum chemical calculations, based on the principles of quantum mechanics, provide a powerful tool for deriving a wide range of these descriptors with high accuracy.
For this compound, quantum chemical parameters would be calculated to describe its electronic structure, geometry, and energetic properties. These parameters are derived from the molecule's wave function and electron density distribution, often computed using methods like Density Functional Theory (DFT). The resulting data serves as the basis for developing descriptors that can be correlated with the molecule's behavior.
A selection of key quantum chemical parameters that would be calculated for this compound are detailed below:
Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This parameter is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor in chemical reactions.
Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): This parameter indicates the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.
Ionization Potential (IP): Calculated as -EHOMO, it represents the energy required to remove an electron from the molecule.
Electron Affinity (EA): Calculated as -ELUMO, it represents the energy released when an electron is added to the molecule.
Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons. It can be calculated as (IP + EA) / 2.
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to changes in its electron distribution. It is calculated as (IP - EA) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability.
Mulliken Atomic Charges: These calculations would provide the partial charge distribution on each atom within this compound, highlighting electrophilic and nucleophilic sites.
The following table outlines these quantum chemical parameters and their significance in the context of developing molecular descriptors for this compound.
| Quantum Chemical Parameter | Symbol | Significance for Molecular Descriptors |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and stability. |
| Ionization Potential | IP | Measures the tendency to lose an electron. |
| Electron Affinity | EA | Measures the tendency to gain an electron. |
| Electronegativity | χ | Describes the ability to attract electrons. |
| Chemical Hardness | η | Quantifies resistance to charge transfer. |
| Chemical Softness | S | Indicates polarizability and reactivity. |
| Dipole Moment | µ | Represents the overall polarity of the molecule. |
| Mulliken Atomic Charges | q | Identifies reactive sites within the molecule. |
Correlation Studies with Chemical Reactivity and Interaction Potentials
Once a set of molecular descriptors derived from quantum chemical parameters is established for this compound, the next step in a QSAR study would be to perform correlation analyses. These studies aim to identify statistically significant relationships between the calculated descriptors and experimentally observed chemical reactivity or interaction potentials.
The process would involve:
Data Collection: Gathering experimental data for a series of related compounds, including this compound, for a specific activity or property of interest. This could be, for example, reaction rates, binding affinities to a biological target, or toxicity values.
Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques to ensure its robustness and reliability.
For this compound, correlation studies would seek to answer questions such as:
How do the electron-donating and -accepting capabilities (represented by EHOMO and ELUMO) influence its reactivity in nucleophilic or electrophilic substitution reactions?
Can the dipole moment and atomic charges predict the strength and nature of its intermolecular interactions, such as hydrogen bonding or electrostatic interactions with a receptor binding site?
Is there a correlation between the HOMO-LUMO energy gap and the compound's stability or its potential to participate in charge-transfer complexes?
The results of these correlation studies would be presented in the form of a QSAR equation, which would allow for the prediction of the activity of new, untested compounds with similar structures. A hypothetical linear QSAR model might take the form:
log(1/C) = β₀ + β₁(EHOMO) + β₂(ELUMO) + β₃(µ) + ...
Where log(1/C) represents the biological activity, and β coefficients represent the contribution of each descriptor to the activity.
The following table illustrates the potential correlations that would be investigated for this compound.
| Molecular Descriptor | Potential Correlated Property/Interaction |
| EHOMO / ELUMO | Redox potential, reactivity in charge-transfer reactions. |
| HOMO-LUMO Energy Gap (ΔE) | Kinetic stability, UV-Vis absorption wavelength. |
| Dipole Moment (µ) | Solubility in polar solvents, strength of dipole-dipole interactions. |
| Atomic Charges | Sites for nucleophilic or electrophilic attack, hydrogen bond formation. |
| Electronegativity (χ) | Tendency to attract electrons in a chemical bond. |
| Chemical Hardness (η) | Overall reactivity and stability. |
It is important to reiterate that while these methodologies represent the standard approach for conducting QSAR studies, specific research detailing these investigations for this compound was not found in the available literature.
Synthesis and Characterization of Novel Derivatives and Analogues of 2 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde
Rational Design Principles for Modifying the Benzaldehyde (B42025) Core Structure
The modification of the 2-fluoro-4-hydroxy-5-nitrobenzaldehyde core is guided by rational design principles aimed at systematically altering its physicochemical properties. The inherent electronic nature of the core is dictated by the interplay between its substituents. The nitro group and the aldehyde group are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring. Conversely, the hydroxyl group is a strong electron-donating group, and the fluorine atom is weakly deactivating.
Key design principles include:
Modulating Electronic Properties: Changes in the electronic, steric, and geometric properties of ligands can alter the orbitals at a metal's center, affecting its properties. mdpi.com In asymmetric catalyst systems, even small changes to a ligand's donating ability or the size of its substituents can significantly impact a catalyst's efficiency and enantioselectivity. mdpi.com The strong electron-withdrawing nature of the nitro group, for instance, has been shown to play an important role in influencing reactivity and enantioselectivity in certain asymmetric reactions. mdpi.com
Enhancing Steric Hindrance: Introducing bulky substituents can be used to influence the molecule's conformation and control its interaction with other molecules or biological targets. Modifying the structure of catalysts to account for steric hindrance near a reaction center is a crucial design principle. nih.gov
Improving Coordination and Binding: The aldehyde and hydroxyl groups are excellent sites for forming coordination complexes with metal ions. Modifications can be designed to enhance this chelating ability, leading to new metal-organic frameworks or complexes. Schiff bases, for example, are widely used as ligands due to the stability of their coordination compounds. nih.gov
Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties can lead to derivatives with improved characteristics. For example, the nitro group could be replaced with a cyano or a sulfonyl group to fine-tune the molecule's electron-withdrawing strength and solubility.
These principles allow for a targeted approach to synthesis, where modifications are not random but are instead intended to produce derivatives with specific, predictable characteristics. bris.ac.ukresearchgate.netox.ac.uk
Targeted Strategies for Derivatization at Aldehyde, Hydroxyl, Fluoro, and Nitro Positions
The distinct reactivity of each functional group on the this compound molecule allows for selective derivatization.
Aldehyde Group: The carbonyl group of the aldehyde is highly reactive and a primary target for modification.
Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines) and with hydrazine derivatives to yield hydrazones. nih.govjmchemsci.comznaturforsch.com These reactions are fundamental in creating a diverse range of analogues.
Reduction/Oxidation: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group) or oxidized to a carboxylic acid, providing access to different classes of compounds.
Wittig and Related Reactions: Reaction with phosphorus ylides can convert the aldehyde group into an alkene, enabling carbon-carbon bond formation.
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be derivatized through various reactions.
Etherification: Reaction with alkyl halides or sulfates under basic conditions yields ethers.
Esterification: Acylation with acid chlorides or anhydrides produces corresponding esters. These reactions can be used to protect the hydroxyl group or to introduce new functionalities.
Fluoro and Nitro Positions: The fluorine and nitro groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the adjacent nitro and aldehyde groups makes the fluorine atom susceptible to displacement by strong nucleophiles like amines, alkoxides, or thiolates. This allows for the introduction of a wide variety of substituents at the C-2 position. Similarly, the nitro group can sometimes be displaced, although this typically requires more forcing conditions.
Preparation and Characterization of Schiff Bases and Hydrazone Analogues
The synthesis of Schiff bases and hydrazones represents one of the most straightforward and versatile derivatizations of the this compound core.
Synthesis: The general method involves the condensation reaction between the aldehyde and a primary amine or a hydrazine in a suitable solvent, often with acid catalysis. nih.govjmchemsci.com
Schiff Bases: Formed by reacting the aldehyde with a primary amine (R-NH₂). The resulting compound contains a C=N-R functional group, also known as an azomethine or imine group. nih.govjmchemsci.com
Hydrazones: Formed by reacting the aldehyde with a hydrazine derivative (R-NH-NH₂). The product contains a C=N-NH-R moiety. Hydrazones are used as intermediates in synthesis and as functional groups in various organic compounds. znaturforsch.com
Characterization: The structures of these new derivatives are typically confirmed using a combination of spectroscopic techniques.
FTIR Spectroscopy: The formation of the imine or hydrazone is confirmed by the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine/hydrazine, and the appearance of a new characteristic C=N stretching band.
NMR Spectroscopy: In ¹H NMR, the formation of the C=N bond is indicated by the appearance of a new signal for the azomethine proton (-CH=N-). In ¹³C NMR, a characteristic signal for the imine carbon appears in the 150-165 ppm region.
Elemental Analysis: Provides the percentage composition of C, H, and N, which is compared with the calculated values for the proposed molecular formula to confirm the compound's identity.
The table below summarizes the synthesis of representative Schiff base and hydrazone analogues derived from substituted benzaldehydes.
| Derivative Type | Reactant | Product Structure (Example) | Typical Yield (%) | Key Characterization Data |
| Schiff Base | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base Ligand | 74-95% mdpi.com | Appearance of C=N stretch in IR; Azomethine proton signal in ¹H NMR. mdpi.com |
| Hydrazone | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Not specified | Disappearance of C=O band, appearance of C=N band in IR. znaturforsch.com |
| Hydrazone | Isonicotinic hydrazide | Hydrazone derivative | Not specified | Formation of stable chelate complexes with transition metals. znaturforsch.com |
Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety
The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. The aldehyde group can participate in condensation reactions, while the activated fluorine atom allows for cyclization via nucleophilic substitution.
One significant application is in the synthesis of quinazolines. The condensation of o-fluorobenzaldehydes, activated by nitro groups, with amidines in the presence of a base like potassium carbonate can lead to the formation of quinazoline derivatives in good yields. researchgate.net In these reactions, the amidine acts as a dinucleophile, first condensing with the aldehyde and then undergoing an intramolecular cyclization by displacing the fluoride (B91410) ion. researchgate.net
Another route involves multicomponent reactions where the aldehyde, an active methylene compound, and a nitrogen-containing species react to form complex heterocyclic structures like dihydroisoxazolo[5,4-b]pyridines. frontiersin.org The specific product can often be controlled by the choice of reactants and reaction conditions. frontiersin.org
The table below details examples of heterocyclic syntheses using related activated benzaldehydes.
| Heterocyclic System | Reagents | Reaction Type | Reference |
| Quinazolines | Amidines, K₂CO₃ | Cyclocondensation | researchgate.net |
| Dihydroimidazo[1,5-b]cinnolinones | 1,3-Cyclohexanediones, Aminoazoles | Multicomponent Reaction | frontiersin.org |
| Dihydroisoxazolo[5,4-b]pyridines | 1,3-Cyclohexanedione, Hydroxylamine | Multicomponent Reaction | frontiersin.org |
Comparative Chemical and Electronic Studies of Structurally Modified Derivatives
Structural modifications to the this compound core lead to significant changes in the chemical and electronic properties of the resulting derivatives. These changes can be systematically studied to establish structure-property relationships.
Electronic Effects: The introduction of different substituents allows for the fine-tuning of the molecule's redox properties. acs.org For example, converting the electron-withdrawing aldehyde group into a less withdrawing Schiff base moiety alters the electron density of the entire aromatic system. These electronic perturbations can be quantified using techniques like cyclic voltammetry to measure redox potentials. Spectroscopic methods such as UV-Vis spectroscopy can also reveal shifts in the maximum absorption wavelength (λmax), indicating changes in the electronic transitions within the molecule.
Spectroscopic Analysis: Comparing the NMR and IR spectra of the parent compound with its derivatives provides direct insight into the chemical changes. For instance, in the ¹H NMR spectrum, the chemical shifts of the aromatic protons are sensitive to the electronic nature of the new substituent. An electron-donating group will typically cause an upfield shift (to lower ppm), while an electron-withdrawing group will cause a downfield shift.
These comparative studies are essential for understanding how specific structural changes translate into functional differences, guiding the rational design of new molecules with desired properties.
Applications of 2 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde in Advanced Organic and Medicinal Chemistry Synthesis
Role as a Key Intermediate in the Multi-step Synthesis of Complex Organic Scaffolds
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde serves as a pivotal intermediate in the construction of complex molecular frameworks, particularly heterocyclic systems that form the core of many biologically active compounds. The reactivity of the molecule is enhanced by its electron-withdrawing substituents, which facilitate nucleophilic substitution and condensation reactions.
The presence of an ortho-fluoro substituent relative to the aldehyde group is particularly significant. This arrangement is known to be highly effective in cyclocondensation reactions. For instance, studies on the closely related 2-fluoro-5-nitrobenzaldehyde (B1301997) have shown its utility in reacting with amidines to produce important heterocyclic scaffolds like quinazolines and isoquinolines. researchgate.netosi.lv This reaction proceeds through an initial nucleophilic attack on the aldehyde, followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom, leading to ring closure. The presence of the additional hydroxyl group in this compound offers a further point for modification or can influence the electronic properties and reactivity of the aromatic ring, allowing for the synthesis of a diverse range of substituted heterocyclic systems.
Furthermore, the related compound 2-fluoro-4-hydroxybenzaldehyde (B1296990) is a known intermediate in the synthesis of fused tricyclic imidazole-containing medicines, highlighting the importance of this substitution pattern in constructing complex, multi-ring systems of pharmaceutical interest. google.com
Utilization in the Development of Pharmaceutical Intermediates and Synthetic Building Blocks
In the field of medicinal chemistry, this compound is a recognized building block for the development of pharmaceutical intermediates and bioactive molecules. Its functional groups—aldehyde, phenol (B47542), nitro, and fluoro—provide multiple reaction sites for constructing more elaborate drug candidates.
The compound's utility is underscored by research into its potential biological activities, including antimicrobial and anticancer properties. The structural features allow it to interact with various biological targets. The nitro group can be chemically reduced to an amine, a common functional group in many pharmaceuticals, which can then be further derivatized. The hydroxyl group can form crucial hydrogen bonds with biological targets, enhancing binding affinity. The aldehyde itself is a reactive handle for forming imines, hydrazones, or for participating in various carbon-carbon bond-forming reactions.
The general class of substituted benzaldehydes is fundamental to drug discovery. For example, 2-hydroxy-5-nitrobenzaldehyde (B32719) is a known building block in the synthesis of various pharmaceuticals. ontosight.ai Similarly, 2-fluoro-5-nitrobenzaldehyde is an important intermediate in the production of medicines and dyes. guidechem.com The combination of these functional groups in this compound makes it a highly valuable starting material for creating novel molecular entities with potential therapeutic applications.
| Feature | Role in Pharmaceutical Synthesis | Reference |
| Aldehyde Group | Site for condensation and C-C bond formation | |
| Hydroxyl Group | Can form hydrogen bonds with biological targets | |
| Nitro Group | Can be reduced to an amine for further derivatization | |
| Fluoro Substituent | Facilitates nucleophilic aromatic substitution for ring closure | researchgate.net |
Application in the Design and Synthesis of Fluorescent Probes and Chemical Sensors
The unique electronic properties of this compound make it an attractive precursor for the synthesis of fluorescent probes and chemical sensors. Fluorescent probes are essential tools in biomedical research and diagnostics, enabling the visualization and detection of specific analytes in biological systems.
The synthesis of such probes often involves incorporating the benzaldehyde (B42025) moiety into a larger fluorophore structure. A common strategy involves the reduction of the nitro group to an aniline (B41778) derivative. This amine can then be used as a reactive handle to build a fluorophore system, such as a boron dipyrromethene (BODIPY) or rosamine dye. mdpi.com The electronic nature of the substituents on the aromatic ring, including the original hydroxyl and fluorine groups, can be used to fine-tune the photophysical properties of the resulting dye, such as its absorption and emission wavelengths and quantum yield.
Moreover, the aldehyde group can act as the recognition site for specific analytes. For example, it can react with primary amines, such as those found in amino acids or biogenic amines, to form an imine. This reaction can lead to a detectable change in the fluorescence signal (an "off/on" or "on/off" response), forming the basis of a chemical sensor. mdpi.com The design of such sensors relies on modulating processes like Photoinduced Electron Transfer (PeT) upon analyte binding.
| Component | Function in Probe/Sensor | Synthetic Pathway Example |
| Nitro Group | Precursor to a reactive amine | Reduction to aniline, followed by condensation to form a fluorophore core. mdpi.com |
| Aldehyde Group | Analyte recognition site | Reaction with an amine-containing analyte to form an imine, causing a fluorescence change. mdpi.com |
| Aromatic Core | Scaffolding and modulation of photophysical properties | The substituted benzene (B151609) ring influences the electronic environment of the final dye. |
Contribution to the Synthesis of Agrochemical and Advanced Material Precursors
Beyond pharmaceuticals, this compound is a precursor in the synthesis of agrochemicals and advanced materials. Nitroaromatic compounds are widely used as intermediates in the production of pesticides and herbicides. nih.govresearchgate.net The specific substitution pattern of this compound can be leveraged to create novel agrochemicals with desired biological activities. For instance, the related compound 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) is a known intermediate for agricultural herbicides. google.com
In materials science, this compound contributes to the development of dyes, pigments, and polymers. The chromophoric nature of the nitro-substituted phenol system makes it a building block for organic dyes. The aldehyde and hydroxyl functionalities provide reactive sites for polymerization reactions, allowing for its incorporation into novel polymer backbones. This can lead to materials with unique optical or electronic properties. The analogous compound, 2-hydroxy-5-nitrobenzaldehyde, is utilized in the synthesis of polymers and materials with distinct optical and electrical characteristics, suggesting a similar potential for its fluorinated counterpart. ontosight.ai
| Application Area | Role of this compound | Related Compound Example |
| Agrochemicals | Precursor for active ingredients in pesticides/herbicides. | 2-chloro-4-fluoro-5-nitrobenzaldehyde is an herbicide intermediate. google.com |
| Dyes & Pigments | Serves as a chromophoric building block. | Nitroaromatics are common intermediates for dyestuffs. nih.govresearchgate.net |
| Advanced Materials | Monomer for synthesizing polymers with specific properties. | 2-hydroxy-5-nitrobenzaldehyde is used for polymers with unique optical/electrical properties. ontosight.ai |
Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms of 2 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde
Investigation of Molecular Targets and Pathways at a Sub-cellular Level
Understanding the precise molecular targets is crucial for elucidating the mechanism of action of 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde. While direct studies on this specific compound are limited, research on structurally similar molecules provides significant insights into its probable biological interactions.
Based on evidence from related nitrobenzaldehyde derivatives, this compound is predicted to interact with several key enzymes. Molecular docking studies on analogous compounds have identified potential targets, suggesting that the title compound may exhibit inhibitory activity against these proteins.
Aldehyde Dehydrogenases (ALDHs): A molecular docking study on the isomeric analogue, 4-fluoro-3-nitrobenzaldehyde (B1361154) (FNB), revealed a strong binding affinity for aldehyde dehydrogenases, with a calculated binding energy of -6.0 kcal/mol researchgate.net. This suggests that ALDHs could be a potential target for this compound.
α-Glucosidase and α-Amylase: A comprehensive study on a series of 2-chloro-4-nitrobenzamide derivatives, which share the core nitro-substituted aromatic ring, demonstrated significant inhibitory potential against α-glucosidase and α-amylase nih.gov. The binding affinities for these derivatives ranged from -7.9 to -9.8 kcal/mol, indicating a strong interaction with the active sites of these carbohydrate-metabolizing enzymes nih.gov.
Glucose-6-Phosphatase System: Research has shown that the related compound, 2-hydroxy-5-nitrobenzaldehyde (B32719), interacts with components of the rat hepatic glucose-6-phosphatase system, presenting another possible pathway for biological activity sigmaaldrich.com.
Bacterial DNA Gyrase: Some studies on similar fluorinated aromatic compounds have suggested the inhibition of bacterial DNA gyrase as a potential mechanism for their antimicrobial effects .
The nitroaromatic structure is a key pharmacophore, and its biological activity is often mediated by its metabolic reduction. The nitro group (NO₂) of this compound can be considered both a pharmacophore and a potential toxicophore nih.gov.
This group can undergo a six-electron reduction within cells, a process catalyzed by various nitroreductase enzymes nih.gov. This reduction is a sequential process that generates highly reactive intermediates, including nitroso (R-NO) and N-hydroxylamino (R-NHOH) species, before forming the final amino (R-NH₂) group nih.govnih.gov. These reactive intermediates, along with byproducts like superoxide (B77818) radicals, are capable of interacting with and damaging critical cellular macromolecules nih.gov. This bioactivation can lead to covalent binding with DNA, resulting in nuclear damage and cytotoxicity, which is a primary mechanism for the antimicrobial and antiparasitic activity of many nitro compounds nih.gov. The generation of these reactive species also directly contributes to the induction of oxidative stress nih.gov.
The phenolic hydroxyl (-OH) group at the 4-position plays a pivotal role in molecular recognition and binding. Its ability to act as both a hydrogen bond donor and acceptor allows it to form specific, directional interactions with amino acid residues in the binding pockets of target proteins nih.gov.
Crystal structure analysis of the closely related compound 2-Hydroxy-5-nitrobenzaldehyde reveals the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde oxygen nih.govresearchgate.net. This interaction creates a stable six-membered ring motif, which contributes to the planarity of the molecule nih.govresearchgate.net. This conformational rigidity can be crucial for fitting into a specific enzyme's active site. Furthermore, the hydroxyl group, along with the other oxygen atoms in the molecule, participates in a network of intermolecular hydrogen bonds, demonstrating its high capacity for forming stabilizing interactions that are essential for high-affinity ligand-protein binding nih.govresearchgate.netnih.gov. The energy contribution of an individual hydrogen bond to binding affinity can range from 0.5 to 1.8 kcal/mol, highlighting the importance of this functional group nih.gov.
Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the interactions between a ligand like this compound and its biomolecular targets.
Molecular docking studies performed on analogous compounds provide a template for understanding these interactions. For instance, the docking of 2-hydroxy-5-nitrobenzaldehyde showed a binding affinity of -5.71 kcal/mol, with its activity attributed to significant hydrogen bonding with receptor site amino acids researchgate.net. In a more detailed study on chloro-nitrobenzamide derivatives targeting α-amylase, specific interactions were identified. The nitro group was observed forming hydrogen bonds with histidine residues (His:90 and His:232) in the enzyme's active site, while the aromatic rings engaged in hydrophobic interactions with other residues nih.gov.
Molecular dynamics simulations can further refine these findings by assessing the stability of the ligand-protein complex over time. In studies of similar inhibitors, the root-mean-square deviation (RMSD) of the complex is analyzed. A stable RMSD value over the simulation period (e.g., 100 nanoseconds) indicates that the ligand remains securely bound in the active site, confirming the stability of the predicted binding mode nih.govnih.gov. Such simulations for this compound would be essential to validate docking predictions and understand the dynamic nature of its interactions with target proteins.
Mechanistic Insights into Cellular Processes (e.g., Oxidative Stress Induction, Apoptosis Pathway Modulation at a Molecular Level)
The chemical features of this compound suggest its involvement in critical cellular processes, primarily through the induction of oxidative stress. As detailed in section 8.1.2, the intracellular reduction of the nitro group can lead to the formation of reactive oxygen species (ROS), such as superoxide anions nih.govnih.gov.
An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress nih.gov. This state can cause widespread cellular damage. ROS can trigger lipid peroxidation, damaging cell membranes, and can also oxidize proteins and lipoproteins, impairing their function nih.gov. Furthermore, DNA is susceptible to oxidative damage, with the formation of lesions like 8-oxo-2'-deoxyguanosine (8-OHdG), which is mutagenic and can disrupt epigenetic regulation nih.gov. The accumulation of such damage is a well-established trigger for programmed cell death, or apoptosis. Therefore, by generating reactive intermediates, this compound likely modulates cellular redox balance, leading to oxidative stress and potentially initiating apoptotic pathways.
Comparative SAR Analysis with Structurally Related Benzaldehyde (B42025) Derivatives and Analogues
The biological activity of this compound can be better understood by comparing its structure with that of related analogues. The presence, absence, and position of the fluoro, hydroxyl, and nitro groups significantly influence the molecule's electronic properties, reactivity, and interaction with biological targets.
The following table summarizes key structural analogues and highlights the impact of their functional groups on their reported interactions.
This comparative analysis reveals several key SAR trends:
The Nitro Group: The presence and position of the electron-withdrawing nitro group are critical. It not only activates the molecule for bioreduction, leading to reactive intermediates and oxidative stress nih.govnih.gov, but its position also influences target specificity, as seen in studies of nitro-substituted chalcones mdpi.com.
The Hydroxyl Group: This group is a primary site for hydrogen bonding, which anchors the ligand in the target's binding site nih.govresearchgate.net. Its replacement with a methoxy (B1213986) group, as in 2-Fluoro-4-methoxy-5-nitrobenzaldehyde, eliminates its hydrogen-bond-donating capability, which would drastically alter its binding profile biosynth.com.
The Fluorine Atom: The fluorine atom influences the molecule's electronic properties (via its electronegativity) and metabolic stability. Its effect on binding is often subtle, modulating the acidity of adjacent protons and potentially forming halogen bonds or other weak interactions with the protein target.
Table of Mentioned Compounds
Emerging Research Trajectories and Future Directions
Exploration of Novel Catalytic Methods for Efficient Synthesis
The conventional synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde involves the nitration of 2-fluoro-4-hydroxybenzaldehyde (B1296990) using nitric and sulfuric acids at low temperatures. While effective, current research is geared towards developing more efficient, selective, and environmentally benign catalytic methods.
One promising area is the use of novel catalysts for the reduction of the nitro group to an amino group, a key transformation for creating various derivatives. rsc.org Researchers are exploring metal-free catalysts, such as phosphorus-doped carbon nanotubes (P-CNTs), which can facilitate nitroaromatic reduction under mild conditions. nih.gov These catalysts offer the advantage of avoiding heavy metal contamination and can exhibit high selectivity. rsc.orgnih.gov Iron complexes, including iron(salen) and simple iron salts like FeBr2, are also being investigated as catalysts for the transfer hydrogenation of nitroarenes, often using alternative hydrogen donors to traditional methods. cardiff.ac.uk Furthermore, palladium-N-heterocyclic carbene (Pd/NHC) systems are being developed for the reductive coupling of nitroaromatics. nih.gov
The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like graphene oxide, is another active area of research. sciforum.net These catalysts can offer high efficiency and recyclability, contributing to greener chemical processes. sciforum.netresearchgate.net The goal is to achieve high yields and purity while minimizing waste and harsh reaction conditions.
Table 1: Comparison of Catalytic Methods for Nitroaromatic Transformations
| Catalytic System | Key Features | Potential Advantages |
|---|---|---|
| Phosphorus-doped Carbon Nanotubes (P-CNTs) | Metal-free catalyst for nitro group reduction. rsc.orgnih.gov | Avoids heavy metal contamination, high selectivity. rsc.orgnih.gov |
| Iron Complexes (e.g., Fe(salen), FeBr2) | Homogeneous catalysts for transfer hydrogenation. cardiff.ac.uk | Utilizes earth-abundant metals, can operate under mild conditions. cardiff.ac.uk |
| Palladium/N-Heterocyclic Carbene (Pd/NHC) | Catalyzes reductive coupling of nitroaromatics. nih.gov | Enables novel C-N bond formation strategies. nih.gov |
| Supported Metal Nanoparticles (e.g., on Graphene Oxide) | Heterogeneous catalysts offering high surface area. sciforum.net | High efficiency, recyclability, and stability. sciforum.netresearchgate.net |
Application in Supramolecular Chemistry and Advanced Materials Science
The distinct functional groups of this compound—the aldehyde, hydroxyl, nitro, and fluoro groups—make it a versatile building block in supramolecular chemistry and materials science. The hydroxyl group can form hydrogen bonds, which is a crucial interaction for the self-assembly of molecules into larger, ordered structures.
The planar aromatic ring, coupled with its potential for hydrogen bonding and other non-covalent interactions, allows for its incorporation into crystal engineering projects. These projects aim to design and synthesize crystalline solids with specific structures and properties. The nitro and fluoro substituents significantly influence the electronic properties and intermolecular interactions of the molecule, which can be tuned for specific applications.
In advanced materials science, derivatives of nitrobenzaldehydes are being explored for the creation of functional materials. For instance, Schiff base derivatives, formed by the reaction of the aldehyde group with primary amines, can create ligands that coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing.
Advanced Computational Methodologies for Rational Design and Predictive Modeling
Computational chemistry is playing an increasingly vital role in understanding and predicting the properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and semi-empirical methods like PM3 are used to optimize molecular geometries and calculate various electronic and steric descriptors. acs.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) modeling is a particularly powerful tool being applied to substituted benzaldehydes. acs.orgnih.gov QSPR models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. acs.org For example, researchers have developed QSPR models to predict the 17O NMR carbonyl chemical shifts of a wide range of substituted benzaldehydes. acs.orgnih.govresearchgate.net These models, which can be more reliable and faster than purely quantum-chemical calculations, aid in the rational design of new molecules with desired properties without the need for extensive experimental synthesis and characterization. acs.orgnih.gov
By using computational methods, scientists can screen virtual libraries of derivatives of this compound to identify candidates with optimal properties for specific applications, such as enhanced catalytic activity or specific binding capabilities. researchgate.net
Table 2: Computational Methods in the Study of Substituted Benzaldehydes
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. acs.orgnih.gov | Understanding of molecular orbitals, reaction mechanisms, and spectral properties. researchgate.net |
| Semi-empirical Methods (e.g., PM3) | Optimization of molecular geometries for large sets of molecules. acs.orgnih.govresearchgate.net | Rapid calculation of electronic and steric descriptors. acs.orgnih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical properties from molecular descriptors. acs.orgnih.govacs.org | Correlation of structure with properties like NMR chemical shifts, enabling predictive design. acs.orgnih.gov |
Development of Novel Functional Materials Derived from the Compound
The unique combination of functional groups in this compound makes it a valuable precursor for a variety of functional materials. Its derivatives are being investigated for applications ranging from pharmaceuticals to advanced polymers.
The aldehyde group is a key reactive site for forming Schiff bases, which are known to exhibit a wide range of biological activities and are used as ligands in coordination chemistry. researchgate.net The nitro group can be reduced to an amine, opening up pathways to synthesize a different class of derivatives, such as amides or other nitrogen-containing heterocycles. rsc.org For example, the compound is a known intermediate in the synthesis of certain indazole derivatives. ambeed.comgoogle.com
Furthermore, the aromatic ring can be functionalized through polymerization reactions to create novel polymers with specific thermal, optical, or electronic properties. The presence of the fluorine atom can enhance properties such as thermal stability and lipophilicity in derived materials. The development of such materials from nitrobenzaldehyde derivatives is an active field of research, with potential applications in diverse areas of technology and medicine. acs.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
